molecular formula C15H24Br2N2O B1665143 Aplysamine-1 CAS No. 159026-30-9

Aplysamine-1

Cat. No. B1665143
M. Wt: 408.17 g/mol
InChI Key: LWENJEAGCYZOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplysamine-1 is a histamine H3 receptor antagonist.

Scientific Research Applications

Histamine H3 Receptor Antagonist

Aplysamine-1, a marine natural product, has been synthesized and shown to possess high binding affinity for the human histamine H3 receptor. It acts as a potent H3 antagonist, with implications for therapeutic uses in conditions mediated by these receptors (Swanson et al., 2006).

Enhancer of Apolipoprotein E Secretion

In a study involving the Australian marine sponge Aplysinella sp., Aplysamine-1 was found to increase the secretion of apolipoprotein E from human astrocytoma cells, suggesting potential relevance in neurobiological research and therapy (Tian et al., 2014).

Antibacterial and Anticholinesterase Activities

Aplysamine-4, related to Aplysamine-1, displayed moderate inhibitory activity against various bacteria and was also a non-competitive reversible inhibitor of acetylcholinesterase. This suggests a potential role for Aplysamine-1 in similar antibacterial and neurological applications (Sepčič et al., 2001).

In Vitro Anticancer Activity

Aplysamine-2, closely related to Aplysamine-1, exhibited in vitro anticancer activity against several cancer cell lines, indicating that Aplysamine-1 might have similar properties in cancer research and therapy (Kijjoa et al., 2005).

Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

Aplysamine-6, another analog, was identified as an inhibitor of isoprenylcysteine carboxyl methyltransferase, a target in anticancer therapy. This suggests a potential application for Aplysamine-1 in cancer treatment (Buchanan et al., 2008).

properties

CAS RN

159026-30-9

Product Name

Aplysamine-1

Molecular Formula

C15H24Br2N2O

Molecular Weight

408.17 g/mol

IUPAC Name

3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C15H24Br2N2O/c1-18(2)7-5-9-20-15-13(16)10-12(11-14(15)17)6-8-19(3)4/h10-11H,5-9H2,1-4H3

InChI Key

LWENJEAGCYZOBC-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aplysamine, Aplysamine-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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